Tetraethyl ethylenediphosphonate
Overview
Description
It is a colorless to almost colorless clear liquid with a molecular weight of 302.24 g/mol . This compound is primarily used in various chemical synthesis processes and has significant applications in scientific research.
Scientific Research Applications
Tetraethyl ethylenediphosphonate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Safety and Hazards
Tetraethyl ethylenediphosphonate is classified as a skin irritant and can cause serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. In case of skin contact, wash with plenty of water. If eye irritation persists, seek medical advice .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethyl ethylenediphosphonate can be synthesized through the reaction of ethylene glycol with phosphorus trichloride in the presence of ethanol. The reaction typically involves the following steps:
- Ethylene glycol reacts with phosphorus trichloride to form ethylene dichlorophosphite.
- Ethylene dichlorophosphite is then treated with ethanol to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Tetraethyl ethylenediphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into lower oxidation state phosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Mechanism of Action
The mechanism of action of tetraethyl ethylenediphosphonate involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved include the inhibition of enzyme-catalyzed reactions, leading to altered biochemical processes .
Comparison with Similar Compounds
- Tetraethyl methylenediphosphonate
- Tetraethyl propanediphosphonate
- Tetraethyl butanediphosphonate
Comparison: Tetraethyl ethylenediphosphonate is unique due to its specific ethylene backbone, which imparts distinct chemical properties compared to its analogs. For instance, tetraethyl methylenediphosphonate has a shorter carbon chain, affecting its reactivity and applications. Similarly, tetraethyl propanediphosphonate and tetraethyl butanediphosphonate have longer carbon chains, which influence their physical and chemical properties .
Properties
IUPAC Name |
1,2-bis(diethoxyphosphoryl)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O6P2/c1-5-13-17(11,14-6-2)9-10-18(12,15-7-3)16-8-4/h5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQYXXACEZCDFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCP(=O)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052738 | |
Record name | Tetraethyl ethylenebisphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
995-32-4 | |
Record name | Tetraethyl ethylenediphosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=995-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethyl ethylenebisphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000995324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraethyl ethylenebisphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethyl ethylenebisphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.386 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetraethyl ethylenediphosphonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZF2E43E93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Tetraethyl ethylenediphosphonate in the development of imaging agents?
A1: this compound serves as a crucial precursor in the multi-step synthesis of Tetrofosmin []. This compound, Tetrofosmin, is then radiolabeled with Technetium-99m to produce (99mTc) Tetrofosmin, a myocardial perfusion imaging agent used in clinical trials [].
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